PU-H71 hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

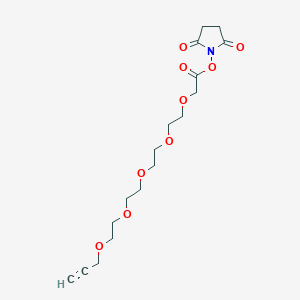

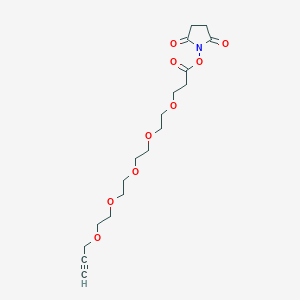

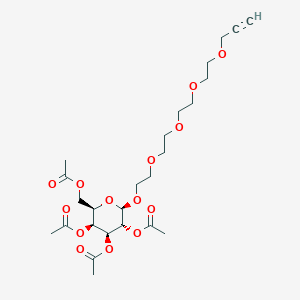

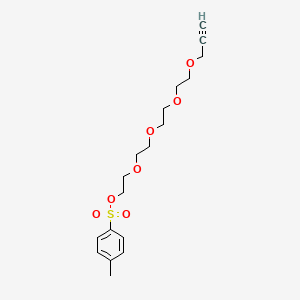

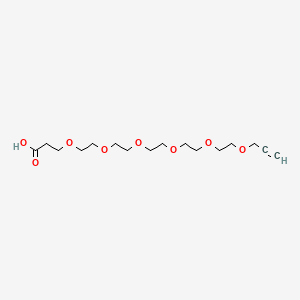

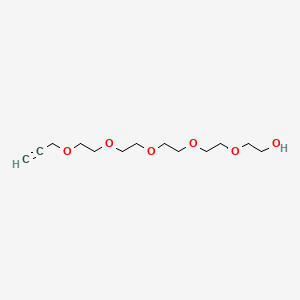

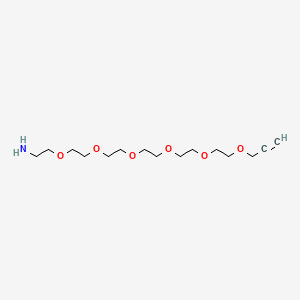

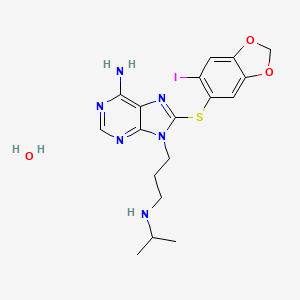

PU-H71 hydrate is a potent inhibitor of heat shock protein 90 (Hsp90) . It has a molecular weight of 530.39 and a formula of C18H23IN6O3S . It has shown therapeutic efficacy in many preclinical models and is currently in clinical trials .

Synthesis Analysis

The synthesis of PU-H71 involves the coupling of 1a with 6-Boc-aminocaproic acid to yield 3, following the removal of the Boc group. This is then reacted with D-biotin to give a product with an identical NMR and HPLC profile to 2d .

Molecular Structure Analysis

The molecular structure of PU-H71 hydrate is C18H23IN6O3S . It is a purine-scaffold inhibitor selective for Hsp90 in epichaperome networks .

Chemical Reactions Analysis

In human liver microsomal fractions, phase 1 reactions with PU-H71 included S-oxidation, N-dealkylation, de-iodination, and O-demethylation. The most active phase 1 reaction, O-demethylation, led to the formation of a catechol (501) .

Physical And Chemical Properties Analysis

PU-H71 hydrate is a crystalline solid . Its molecular weight is 530.4 g/mol.

科学的研究の応用

Treatment of Gammaherpesvirus-Associated Malignancies : PU-H71 has shown effectiveness in targeting the Hsp90-associated viral oncoproteome in malignancies associated with Epstein-Barr virus and Kaposi sarcoma-associated herpes virus (KSHV). Its unique selectivity for teHsp90 in tumor cells allows it to potently suppress teHsp90 without inducing toxicity in normal cells, leading to tumor responses in vitro and in mice models (Nayar et al., 2013).

Radiosensitization in Cancer Treatment : Studies have demonstrated that PU-H71 can sensitize cancer cells to heavy ion radiation by inhibiting DNA repair mechanisms, including both homologous recombination (HR) and non-homologous end joining (NHEJ). This characteristic enhances the efficacy of radiotherapy in treating human tumors while sparing normal cells (Lee et al., 2016).

Affinity-Based Proteomics : PU-H71 affinity capture combined with proteomics is used to identify dysregulated signaling networks and key oncoproteins in various cancers, including chronic myeloid leukemia. This method provides insights into individual tumors' biology and can identify previously unrecognized oncoproteins and mechanisms for targeted therapies (Moulick et al., 2011).

Imaging Tumor Epichaperome Formations : The compound 124I-PU-H71, a radiologic agent, is used for PET imaging of tumor epichaperome formations. This application is crucial in assessing the in vivo biodistribution, pharmacokinetics, metabolism, and safety of PU-H71, supporting the clinical development of PU-H71 and other epichaperome-targeted therapeutics (Dunphy et al., 2020).

Use in Combination Therapies : The efficacy of PU-H71 in combination with other therapeutic agents, such as BCL2 family inhibitors or bortezomib, has been explored. These combinations show synergistic effects in treating certain cancers like primary effusion lymphoma and Ewing sarcoma, potentially leading to more effective treatment strategies (Ambati et al., 2014).

Predicting Intratumoral Concentration in Clinical Trials : PU-H71 has been used in clinical trials to estimate intratumoral concentrations, aiding in the optimization of treatment dosages and schedules (Gerecitano et al., 2013).

Safety And Hazards

PU-H71 hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

PU-H71 has demonstrated antitumor activity in breast cancer xenograft models and clinical safety in patients . More durable disease control without progression was observed in patients with high baseline epichaperome expression. A phase II trial of this combination with PU-PET as a companion diagnostic for patient selection is currently planned .

特性

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PU-H71 hydrate | |

CAS RN |

1215828-29-7 |

Source

|

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。